molecular formula C10H16ClN3 B591510 (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS No. 1588441-33-1

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Cat. No. B591510
CAS RN: 1588441-33-1
M. Wt: 213.709
InChI Key: XCVIPDQBXDCMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, also known as 2-PPH, is an organic molecule with a wide range of applications in the scientific research field. It is a versatile compound that has been used in a variety of experiments and studies due to its unique properties.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structural component of “(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride,” plays a significant role in medicinal chemistry. Its incorporation into drug molecules is driven by the pyrrolidine ring’s ability to improve pharmacokinetic properties and enhance molecular interaction with biological targets. Pyrrolidine derivatives, including those with additional functional groups such as in the specified compound, have been explored for their potential in treating human diseases. The saturation of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and increasing three-dimensional coverage due to pseudorotation, which is advantageous for developing compounds with selectivity towards specific biological targets (Li Petri et al., 2021).

Heterocyclic Compounds in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, related to the nitrogen heterocycles in the query compound, demonstrate significant versatility in organic synthesis, catalysis, and drug development. These compounds, through their unique electronic and structural properties, have been involved in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The heterocyclic N-oxide motif, therefore, is crucial for advancing chemistry and developing novel therapeutic agents with enhanced activity and selectivity (Li et al., 2019).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, closely related to the pyridinyl component of the target compound, are prominent in medicinal chemistry due to their wide range of biological activities. These compounds serve as key scaffolds for designing drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties. Their versatility and ability to engage in various non-covalent interactions make them suitable for developing new therapeutics. The review by Abu-Taweel et al. emphasizes the importance of pyridine derivatives in both medicinal and non-medicinal applications, highlighting their significant role in the development of modern medicine (Abu-Taweel et al., 2015).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Action Environment

The action of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature . .

properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVIPDQBXDCMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

CAS RN

1588441-33-1
Record name 3-Pyridinemethanamine, 2-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.